molecular formula C11H11Br2N B8321396 1-(2-Bromoethyl)quinolinium Bromide CAS No. 58844-03-4

1-(2-Bromoethyl)quinolinium Bromide

Cat. No.: B8321396
CAS No.: 58844-03-4
M. Wt: 317.02 g/mol
InChI Key: RIDWLIMMWZIDGS-UHFFFAOYSA-M
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Description

1-(2-Bromoethyl)quinolinium bromide is a quaternary ammonium compound characterized by a quinolinium core substituted with a 2-bromoethyl group at the 1-position. The bromoethyl moiety enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly in alkylation reactions and the preparation of functionalized heterocycles .

Properties

CAS No.

58844-03-4

Molecular Formula

C11H11Br2N

Molecular Weight

317.02 g/mol

IUPAC Name

1-(2-bromoethyl)quinolin-1-ium;bromide

InChI

InChI=1S/C11H11BrN.BrH/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13;/h1-6,8H,7,9H2;1H/q+1;/p-1

InChI Key

RIDWLIMMWZIDGS-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[N+]2CCBr.[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Quinolinium Derivatives

2.2 Key Findings and Trends
  • Substituent Effects on Bioactivity: Hydroxyl Groups: The para-hydroxyphenyl group in Qui3 significantly enhances antioxidant activity compared to Qui1’s methylphenyl group, likely due to improved radical scavenging . Bulkier Groups: The di-tert-butylphenol substituent in 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)quinolin-1-ium bromide introduces steric hindrance, which may stabilize the compound but reduce interaction with biomolecules like HSA .
  • Synthetic Pathways: Alkylation with allyl bromide is a common route for introducing sulfur-containing groups (e.g., allylthio in Qui1–Qui3) . Pyridinium analogs (e.g., 1-(2-bromoethyl)pyridinium bromide) suggest that similar methods could apply to quinolinium derivatives, though reaction conditions may vary .
  • Applications: Antioxidants: Qui3’s 4-hydroxyphenylamino group makes it the most effective antioxidant in the Qui series, with synergistic effects observed in HSA complexes . Biological Probes: MQAE’s ethoxycarbonylmethyl and methoxy groups enable its use as a fluorescent chloride sensor, showcasing how substituents dictate functionality . Industrial Uses: The dioxoisoindolinylpropyl derivative demonstrates corrosion inhibition, highlighting the role of quinolinium compounds in materials science .
2.3 Limitations and Contradictions
  • Data Gaps: Direct data on 1-(2-bromoethyl)quinolinium bromide’s biological activity or physical properties (e.g., melting point, solubility) are absent in the evidence, necessitating inferences from structural analogs.
  • Contrasting Reactivity: While bromoethyl groups are typically reactive (e.g., in alkylation), the di-tert-butylphenol derivative’s stability suggests that bulky substituents may mitigate this reactivity .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-Bromoethyl)quinolinium Bromide, and how can purity be optimized?

The synthesis typically involves quaternization of quinoline derivatives with 1,2-dibromoethane. A common approach includes reacting quinoline with 1,2-dibromoethane in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions. The reaction progress can be monitored via TLC or NMR spectroscopy. Purification is achieved through recrystallization using ethanol or methanol, as these solvents effectively remove unreacted starting materials and byproducts . For higher purity, column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/methanol) is advised.

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the quinolinium core and bromoethyl substituent. Key signals include aromatic protons (δ 7.5–9.0 ppm) and the bromoethyl group (δ 3.5–4.5 ppm for CH2_2Br).
  • X-ray Diffraction : Single-crystal X-ray analysis resolves the molecular geometry, including bond angles and distances. For example, the Mn–Br bond length in related quinolinium complexes is ~2.5 Å, and N–H⋯Br hydrogen bonds (2.8–3.2 Å) stabilize the crystal lattice .
  • IR Spectroscopy : Stretching vibrations for C–Br (~600 cm1^{-1}) and aromatic C=C (1450–1600 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement of this compound be resolved?

Discrepancies often arise from disordered solvent molecules or incorrect hydrogen placement. Use SHELXL for refinement, applying constraints (e.g., AFIX commands) for hydrogen atoms. For hydrogen bonding networks, validate distances (N–H⋯Br: 2.8–3.2 Å) and angles (150–180°) against literature values. If π–π interactions are observed (e.g., centroid distances < 4.0 Å), ensure stacking is modeled with appropriate symmetry operations .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the bromoethyl group’s electrophilicity. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the LUMO of the bromoethyl moiety may indicate susceptibility to nucleophilic attack. Molecular docking studies (e.g., AutoDock Vina) can further explore binding interactions with biological targets, such as enzymes requiring quaternary ammonium motifs .

Q. How do intermolecular interactions influence the compound’s solid-state properties?

Hydrogen bonds (N–H⋯Br) and π–π stacking between quinolinium rings (centroid distances ~3.8 Å) dictate crystallinity and thermal stability. Thermogravimetric analysis (TGA) can correlate decomposition temperatures (e.g., >200°C) with interaction strength. Pair distribution function (PDF) analysis of X-ray total scattering data may reveal local structural distortions caused by these interactions .

Safety and Handling

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert material (e.g., vermiculite).
  • Waste Disposal : Collect in a halogenated waste container and incinerate at >1000°C to prevent bromide release into the environment .

Biological and Material Applications

Q. How can this compound be utilized in designing ionic liquids or supramolecular catalysts?

The quinolinium cation’s planar structure and bromoethyl substituent enable π–π interactions and hydrogen bonding, which stabilize ionic liquids. For catalysis, immobilize the compound on mesoporous silica (e.g., SBA-15) via covalent grafting. Electrochemical studies (cyclic voltammetry) can assess redox activity, with potential applications in charge-transfer materials .

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